molecular formula C15H12O3 B1621519 (4'-Formyl-biphenyl-4-yl)-acetic acid CAS No. 669713-90-0

(4'-Formyl-biphenyl-4-yl)-acetic acid

Cat. No.: B1621519
CAS No.: 669713-90-0
M. Wt: 240.25 g/mol
InChI Key: VRIMIPHUAHCGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’-Formyl-biphenyl-4-yl)-acetic acid is an organic compound that features a biphenyl structure with a formyl group at the 4’ position and an acetic acid moiety at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Formyl-biphenyl-4-yl)-acetic acid typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid derivative.

    Acetic Acid Introduction: The acetic acid moiety can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of (4’-Formyl-biphenyl-4-yl)-acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4’-Formyl-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (4’-Carboxy-biphenyl-4-yl)-acetic acid.

    Reduction: (4’-Hydroxymethyl-biphenyl-4-yl)-acetic acid.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4’-Formyl-biphenyl-4-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (4’-Formyl-biphenyl-4-yl)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4’-Carboxy-biphenyl-4-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    (4’-Hydroxymethyl-biphenyl-4-yl)-acetic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.

    (4’-Nitro-biphenyl-4-yl)-acetic acid: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

(4’-Formyl-biphenyl-4-yl)-acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(4-formylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8,10H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIMIPHUAHCGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374692
Record name (4'-Formyl-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-90-0
Record name (4'-Formyl-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-90-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4'-Formyl-biphenyl-4-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(4'-Formyl-biphenyl-4-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
(4'-Formyl-biphenyl-4-yl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(4'-Formyl-biphenyl-4-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(4'-Formyl-biphenyl-4-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(4'-Formyl-biphenyl-4-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.